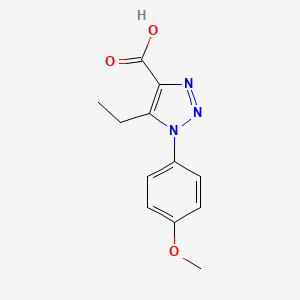
3-(3-Chlorophenyl)morpholine
Übersicht
Beschreibung
“3-(3-Chlorophenyl)morpholine” is a chemical compound that contains a morpholine ring with a 3-chlorophenyl group attached to it . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)morpholine” is C10H13CL2NO . It is a hydrochloride salt, which means it has been treated with hydrochloric acid .Chemical Reactions Analysis
Morpholines undergo various chemical reactions. For instance, they can be converted to their corresponding Schiff bases with the reaction with aromatic aldehydes . They can also undergo a [4+2] annulation reaction .Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)morpholine” has a molecular weight of 234.12 . It is recommended to be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Coordination Chemistry Morpholine derivatives, including 3-(3-Chlorophenyl)morpholine, play a crucial role in the synthesis and characterization of coordination compounds. These compounds are essential in various fields of chemistry and materials science due to their unique properties and potential applications.
Biological Activities
3-(3-Chlorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its diverse biological activities. While specific biological activities of 3-(3-Chlorophenyl)morpholine are not mentioned, morpholine derivatives in general have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Wirkmechanismus
Target of Action
3-(3-Chlorophenyl)morpholine is a complex compound with a morpholine ring, which is a common structure in many bioactive compounds .
Mode of Action
For instance, some morpholine derivatives have been shown to act as monoamine releasers, with a preference for dopamine and noradrenaline release . This suggests that 3-(3-Chlorophenyl)morpholine may also interact with its targets to induce biochemical changes.
Biochemical Pathways
Indole derivatives, which share structural similarities with 3-(3-chlorophenyl)morpholine, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(3-Chlorophenyl)morpholine may affect a wide range of biochemical pathways.
Pharmacokinetics
Morpholine derivatives are known to be systemic, with both curative and preventative qualities . This suggests that 3-(3-Chlorophenyl)morpholine may have similar properties, potentially influencing its bioavailability.
Result of Action
Given the broad-spectrum biological activities of morpholine and indole derivatives , it can be inferred that 3-(3-Chlorophenyl)morpholine may induce a variety of molecular and cellular changes.
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds . Therefore, it is plausible that factors such as temperature, pH, and presence of other substances could influence the action of 3-(3-Chlorophenyl)morpholine.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVLTFIYZDQMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





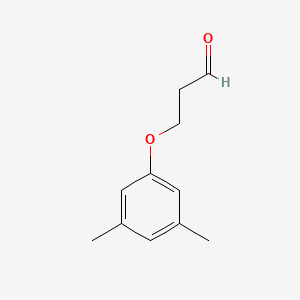
![4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073117.png)
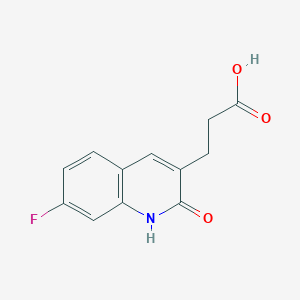
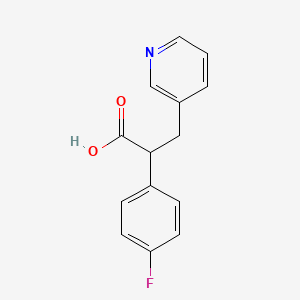

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073137.png)
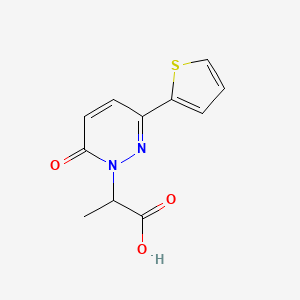
![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)
![2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3073175.png)

